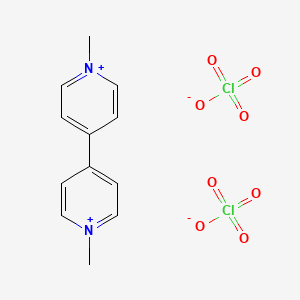
1,1'-Dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound known for its unique structural and chemical properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in studies related to electron transfer processes and redox reactions in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to participate in redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with enzymes and other proteins involved in electron transfer and redox regulation.
Comparison with Similar Compounds
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds such as:
Methyl viologen dichloride:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound is used in the synthesis of conjugated oligomers and has distinct electrochemical properties. The uniqueness of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
142210-18-2 |
|---|---|
Molecular Formula |
C12H14Cl2N2O8 |
Molecular Weight |
385.15 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C12H14N2.2ClHO4/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*2-1(3,4)5/h3-10H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
RTXUNNWXWAYYMR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




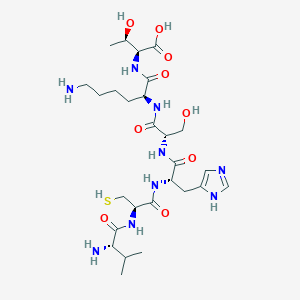


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
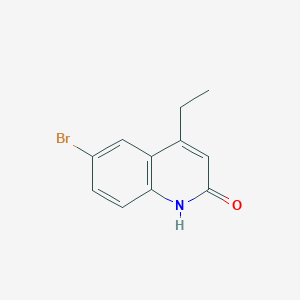
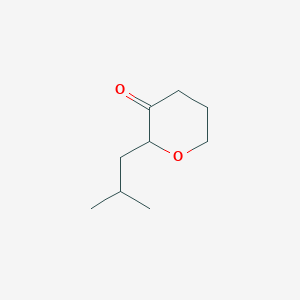

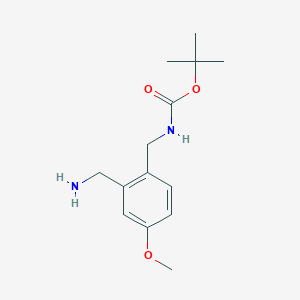

![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
